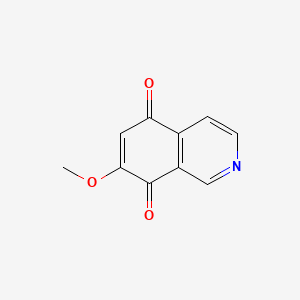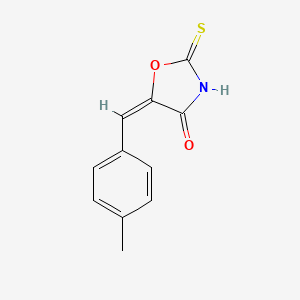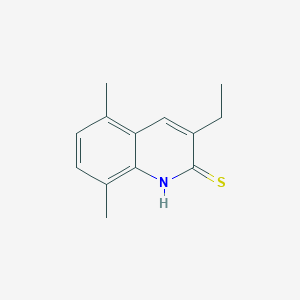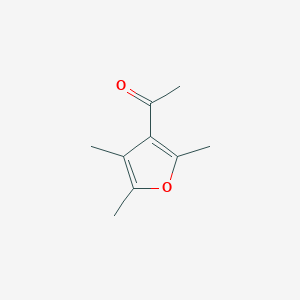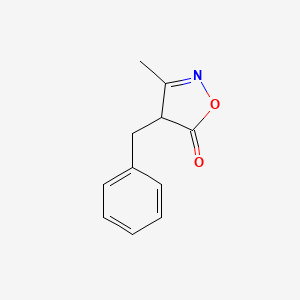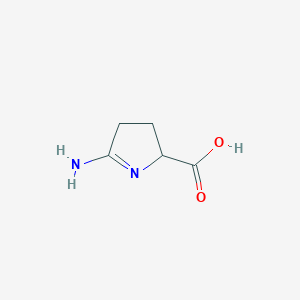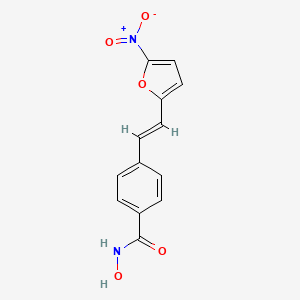
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial activity and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C13H10N2O5 and a molecular weight of 274.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves the nitration of furan derivatives followed by condensation reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the vinyl and benzamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in treating infections.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: Used for the treatment of urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to its specific structural features, such as the presence of the hydroxy and benzamide groups, which may confer distinct biological activities compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C13H10N2O5 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
N-hydroxy-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C13H10N2O5/c16-13(14-17)10-4-1-9(2-5-10)3-6-11-7-8-12(20-11)15(18)19/h1-8,17H,(H,14,16)/b6-3+ |
InChI Key |
OFKXDJFPAVUJAL-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NO |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



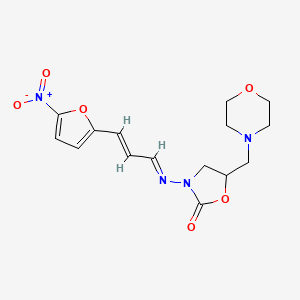
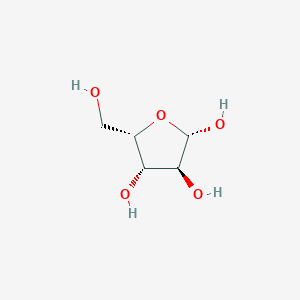
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
